molecular formula C12H15N3O B1467343 {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250836-89-5

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1467343
CAS No.: 1250836-89-5
M. Wt: 217.27 g/mol
InChI Key: ARXJDBXONOSFNK-UHFFFAOYSA-N
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Description

{1-[3-(Propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is a triazole-derived compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-isopropylphenyl group and at the 4-position with a hydroxymethyl (-CH₂OH) moiety. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol. This compound is of interest in medicinal and materials chemistry due to the versatility of triazole scaffolds in drug design and catalysis .

Properties

IUPAC Name

[1-(3-propan-2-ylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)10-4-3-5-12(6-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJDBXONOSFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2,3-Triazole Derivatives

The synthesis of 1,2,3-triazoles typically employs the Huisgen 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes, often catalyzed by copper(I) to afford regioselective 1,4-disubstituted triazoles. This approach is versatile for introducing various substituents on the triazole ring and its attached aromatic systems.

  • Click Chemistry Approach : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method to prepare 1,2,3-triazoles, including derivatives similar to the target compound. For example, azide derivatives of substituted phenyl groups react with alkynes bearing hydroxymethyl groups or their precursors to yield the triazole methanol derivatives in good yields (70–85%) under mild conditions in aqueous or mixed solvents.

  • Suzuki–Miyaura Cross-Coupling : After initial triazole formation, further functionalization of the aromatic ring can be achieved via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids to introduce various aryl substituents, including isopropylphenyl groups, yielding a series of analogs with high efficiency (82–91% yields).

Specific Preparation Method for {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

While direct literature on the exact compound is limited, extrapolation from closely related triazole derivatives and their preparation methods suggests the following synthetic route:

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome
1. Preparation of Azide Intermediate Conversion of hydroxymethyl or halomethyl precursor to azide Sodium azide in DMF, 70°C, 3 h Azide derivative of substituted phenylmethanol
2. Copper(I)-Catalyzed Cycloaddition Azide + alkyne bearing isopropylphenyl moiety CuI catalyst, Et3N base, MeCN solvent, room temp, 3 h Formation of 1,4-disubstituted 1,2,3-triazole with hydroxymethyl group
3. Purification and Crystallization Concentration under reduced pressure, recrystallization from isopropyl alcohol Cooling at 0–5°C for 2 h Pure this compound crystals

This procedure is consistent with the preparation of similar compounds reported in the literature, where the azide intermediate is reacted with an alkyne derivative to form the triazole ring, followed by purification steps to isolate the final product.

Detailed Research Findings and Data

Reaction Conditions and Yields

  • The cycloaddition reaction proceeds efficiently in mixed solvents such as acetonitrile with triethylamine as base and copper(I) iodide as catalyst, yielding the triazole product in 76–82% yield.

  • Purification via recrystallization from isopropyl alcohol at low temperatures (0–5°C) yields crystalline product with melting points consistent with literature values, indicating high purity.

Spectroscopic Characterization

  • 1H NMR : Characteristic singlet peaks for the triazole proton around δ 8.0 ppm, aromatic protons between δ 6.6–7.8 ppm, and signals corresponding to hydroxymethyl and isopropyl protons confirm the structure.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data aligns with the expected molecular ion peak for the compound, supporting the assigned molecular formula.

Alternative Synthetic Routes and Catalytic Systems

  • Organocatalytic Methods : Recent advances include organocatalytic synthesis of 1,2,3-triazoles using amine catalysts and azides with unsaturated ketones or aldehydes, offering mild conditions and regioselectivity. While these methods are more general, they could be adapted for synthesizing triazole methanol derivatives by selecting appropriate substrates.

  • One-Pot Syntheses : Some methods enable one-pot synthesis of triazole derivatives from hydrazides and acyl chlorides under acidic conditions, followed by cyclization and purification steps. These methods provide high yields and operational simplicity but are more common for 1,2,4-triazoles and related analogs.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
CuAAC (Click Chemistry) Azide, Alkyne, CuI, Et3N, MeCN RT, 3 h 76–82 Regioselective, mild, aqueous compatible
Suzuki–Miyaura Coupling Triazole intermediate, Arylboronic acid, Pd(OAc)2, K2CO3 85–90°C, 10–12 h 82–91 For aryl substitution on phenyl ring
Organocatalytic Cycloaddition Azides, unsaturated ketones, amine catalysts 50°C, 2 h, DMSO Variable Mild, metal-free, general method
One-Pot Hydrazide Cyclization Hydrazides, acyl chlorides, AcOH, NaOAc Reflux, followed by acid hydrolysis Up to 98 Efficient for 1,2,4-triazoles, adaptable

Chemical Reactions Analysis

Types of Reactions

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: The major products include {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanal and {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanoic acid.

    Reduction: The major product is the dihydrotriazole derivative.

    Substitution: Products include nitro-substituted or halogen-substituted derivatives of the original compound.

Scientific Research Applications

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the methanol group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The 3-isopropyl group in the target compound provides steric shielding without strong electronic perturbation, unlike electron-withdrawing groups (e.g., Cl, CF₃) in analogues .
  • Solubility: Amino-substituted derivatives (e.g., diethylamino) exhibit improved aqueous solubility due to polarity, whereas CF₃/Cl-substituted compounds are more lipophilic .
  • Thermal Stability : Chlorinated derivatives ([1-(4-Chlorophenyl)-...]) likely have higher melting points due to halogen-mediated intermolecular forces, though specific data are unavailable in the evidence .

Biological Activity

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol, identified by its CAS number 1250836-89-5, is a member of the triazole class of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with an isopropyl phenyl group and a methanol moiety. Its structure can be represented as follows:

C12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}

This configuration contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes involved in critical biological processes. For instance, they can act as inhibitors of cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Action : Triazoles are well-documented for their antifungal properties. They disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death.
  • Anticancer Properties : Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Antifungal Activity

A study published in 2021 evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds with similar structural features to this compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Anticancer Activity

Research conducted by Alizadeh et al. highlighted the potential anticancer effects of triazole derivatives. In vitro assays demonstrated that similar compounds could inhibit cell proliferation in breast cancer cell lines (MCF-7) with IC50 values below 10 µM . The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntifungalCandida albicans0.5 - 16 µg/mL
AnticancerMCF-7 (Breast Cancer)< 10 µM
Enzyme InhibitionCytochrome P450Not specifiedGeneral Mechanism

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides. For example, reacting propargyl alcohol derivatives with 3-(propan-2-yl)phenyl azide in a THF/water mixture under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) yields the triazole core . Purity is validated using ¹H/¹³C NMR (e.g., characteristic triazole proton at δ 7.8–8.2 ppm) and HPLC with UV detection. Crystallization from methanol/dichloromethane (1:1 v/v) can further purify the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR identifies the hydroxyl group (δ 4.5–5.0 ppm, exchangeable with D₂O) and triazole protons. ¹³C NMR confirms the quaternary carbon adjacent to the triazole (δ 120–130 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement resolves bond lengths and angles. For example, triazole C–N bonds typically measure ~1.30–1.35 Å, while the methanol C–O bond is ~1.42 Å . Programs like WinGX and ORTEP assist in visualization and metric analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against targets like tyrosinase using a spectrophotometric assay with L-DOPA as substrate. IC₅₀ values are derived from dose-response curves (e.g., triazole derivatives in showed IC₅₀ ~26 µM) .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites. Focus on hydrogen bonding between the methanol group and catalytic residues (e.g., histidine in tyrosinase) .
  • Analog Synthesis : Modify the propan-2-yl group to bulkier substituents (e.g., tert-butyl) to assess steric effects on binding .

Q. What experimental strategies resolve contradictions in catalytic activity data across different studies?

  • Methodological Answer :

  • Controlled Variables : Standardize reaction conditions (solvent, temperature, catalyst loading) to isolate substituent effects. For example, triazole derivatives in polar solvents (DMF) may exhibit higher catalytic activity due to improved solubility .
  • Kinetic Profiling : Compare turnover frequencies (TOF) and activation energies (Arrhenius plots) to identify rate-limiting steps.
  • Cross-Validation : Use multiple characterization techniques (e.g., in situ IR spectroscopy to monitor reaction intermediates) .

Q. How can computational methods enhance the understanding of this compound’s solid-state behavior and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N2 atom often shows high electrophilicity .
  • Crystal Packing Analysis : Use Mercury software to analyze intermolecular interactions (e.g., hydrogen bonds between methanol groups and adjacent triazole rings) .
  • Reactivity Simulations : Model click chemistry pathways (e.g., strain-promoted vs. copper-catalyzed cycloadditions) using Gaussian09 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

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